molecular formula C22H20FN5O4S B14960980 1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14960980
M. Wt: 469.5 g/mol
InChI Key: WRKFVKWDKINNBV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group, a pyrimidinylsulfamoyl group, and a pyrrolidine carboxamide moiety

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate:

    Synthesis of the pyrimidinylsulfamoyl intermediate: This step involves the formation of the pyrimidinylsulfamoyl group through nucleophilic substitution reactions.

    Coupling of intermediates: The final step involves the coupling of the fluorophenyl and pyrimidinylsulfamoyl intermediates with a pyrrolidine carboxamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyrimidinyl groups, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes essential for the growth and survival of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific type of cancer and the cellular context .

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H20FN5O4S

Molecular Weight

469.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20FN5O4S/c1-14-10-11-24-22(25-14)27-33(31,32)19-8-4-17(5-9-19)26-21(30)15-12-20(29)28(13-15)18-6-2-16(23)3-7-18/h2-11,15H,12-13H2,1H3,(H,26,30)(H,24,25,27)

InChI Key

WRKFVKWDKINNBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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